4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, an ethylphenoxy group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached through an etherification reaction using ethylphenol and appropriate alkylating agents.
Formation of the Thiol Group: The thiol group can be introduced by treating the intermediate compound with thiolating agents such as thiourea.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The benzyl and ethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thiol group can form covalent bonds with target proteins, affecting their function. The benzyl and ethylphenoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-5-((4-methylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol
- 4-benzyl-5-((4-ethylphenoxy)methyl)-2-(1-pyrrolidinylmethyl)-4h-1,2,4-triazole-3-thiol
- 4-benzyl-5-((4-ethylphenoxy)methyl)-2-(4-morpholinylmethyl)-4h-1,2,4-triazole-3-thiol
Uniqueness
4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenoxy group, in particular, can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-14-8-10-16(11-9-14)22-13-17-19-20-18(23)21(17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIWJHDPWTDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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